Ethyl 2-amino-3-phenylpropanoate hydrochloride
CAS No.: 19881-53-9
Cat. No.: VC20744746
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19881-53-9 |
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Molecular Formula | C11H16ClNO2 |
Molecular Weight | 229.7 g/mol |
IUPAC Name | ethyl 2-amino-3-phenylpropanoate;hydrochloride |
Standard InChI | InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H |
Standard InChI Key | FPFQPLFYTKMCHN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(CC1=CC=CC=C1)N.Cl |
Canonical SMILES | CCOC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-] |
Introduction
Molecular Formula and Weight
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Molecular Formula: C11H16ClNO2
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Molecular Weight: 229.70 g/mol
Structural Information
The compound features an ethyl ester group attached to an amino acid derivative, contributing to its biological activity. The structural representation can be summarized as follows:
Property | Value |
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IUPAC Name | Ethyl 2-amino-3-phenylpropanoate hydrochloride |
CAS Number | 19881-53-9 |
Synonyms | H-DL-Phe-OEt.HCl, Ethyl 3-phenyl-DL-alaninate hydrochloride |
InChIKey | FPFQPLFYTKMCHN-UHFFFAOYSA-N |
Biological Activity
Ethyl 2-amino-3-phenylpropanoate hydrochloride has been studied for its potential biological effects, particularly in the following areas:
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to modulate neurotransmitter levels and protect neuronal cells from apoptosis by inhibiting caspase activity, thereby reducing oxidative stress and enhancing cell viability.
Antimicrobial Activity
Studies have demonstrated that related compounds possess significant antimicrobial properties. For instance, derivatives of ethyl 2-amino-3-phenylpropanoate have shown efficacy against various bacterial strains, inhibiting growth and biofilm formation through mechanisms that disrupt bacterial cell wall synthesis or interfere with protein synthesis.
Antifungal Activity
Similar compounds have also exhibited antifungal activity against pathogenic fungi, indicating potential applications in treating fungal infections.
Types of Reactions
Ethyl 2-amino-3-phenylpropanoate hydrochloride can undergo various chemical reactions:
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Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
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Reduction: Reduction reactions can convert the ester group to an alcohol.
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Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Applications in Research
The compound is utilized in several scientific domains:
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Chemistry: As a building block in the synthesis of more complex organic molecules.
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Biology: Investigated for its role in biochemical pathways and interactions with enzymes.
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Medicine: Explored for therapeutic effects and as a precursor in drug synthesis.
Antimicrobial Efficacy Study
A study evaluated the antimicrobial properties of ethyl derivatives against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, with a minimum inhibitory concentration (MIC) established at 50 µg/mL for both strains.
Neuroprotective Study
In vitro studies using neuronal cell lines demonstrated that treatment with this compound resulted in reduced cell death under oxidative stress conditions, decreasing reactive oxygen species (ROS) levels and enhancing cell viability by up to 70% compared to untreated controls.
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